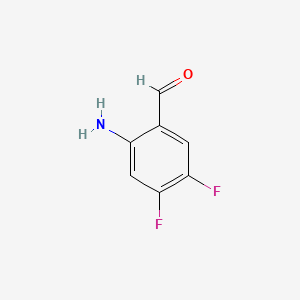

2-Amino-4,5-difluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMQLFXMHIFJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665514 | |

| Record name | 2-Amino-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172843-46-8 | |

| Record name | 2-Amino-4,5-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4,5 Difluorobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including condensations, cyclizations, oxidations, and reductions.

Condensation Reactions and Schiff Base Formation

The aldehyde functional group of 2-Amino-4,5-difluorobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. smolecule.com These reactions are fundamental in the synthesis of a wide array of organic compounds and are often catalyzed by acids or bases. For instance, the reaction of 2,5-difluorobenzaldehyde (B1295323) with (R)-tert-butylsulfinamide in the presence of a dehydrating agent like ethyl titanate or isopropyl titanate in tetrahydrofuran (B95107) yields the corresponding Schiff base. google.com This particular reaction is a key step in the asymmetric synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, an intermediate for novel anticancer drugs. google.com

Green chemistry approaches for Schiff base synthesis have also been explored, utilizing microwave irradiation in the presence of a catalytic amount of acetic acid in ethanol. researchgate.net This method has been successfully applied to the reaction of 3,4-difluorobenzaldehyde (B20872) with 4-amino-5-methyl-2,4-dihydro-1,2,4-triazole-3-thione. researchgate.net The ease of formation and the stability of the resulting C=N bond make Schiff bases derived from fluorinated benzaldehydes valuable precursors for more complex molecular architectures. rsc.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2,5-Difluorobenzaldehyde | (R)-tert-Butylsulfinamide | Ethyl titanate, THF, 65°C | Schiff Base |

| 3,4-Difluorobenzaldehyde | 4-Amino-5-methyl-2,4-dihydro-1,2,4-triazole-3-thione | Acetic acid, Ethanol, Microwave | (E)-4-((3,4-difluorobenzylidene)amino)-2,4-dihydro-5-methyl-3H-1,2,4-triazole-3-thione |

Cyclization Reactions for Heterocycle Formation

The aldehyde group of this compound is instrumental in cyclization reactions to form various heterocyclic compounds. These reactions often proceed through an initial condensation or amination step, followed by an intramolecular ring closure. For example, fluorinated acridines can be synthesized via a tandem Buchwald-Hartwig amination/cyclization of 2-bromo-4,5-difluorobenzaldehyde (B1343038) with an appropriate aniline (B41778) derivative. thieme-connect.com The reaction is catalyzed by a palladium complex and a suitable base, followed by acid-catalyzed cyclization using trifluoroacetic acid (TFA). thieme-connect.com

Similarly, the synthesis of 2-aminoquinazolines can be achieved from ortho-fluorobenzaldehydes and guanidines at elevated temperatures in solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA). rtu.lv The aldehyde participates in the initial condensation with guanidine, which is followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom by the newly formed amino group to yield the quinazoline (B50416) ring system. rtu.lv

Oxidation Pathways to Carboxylic Acids

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid. This transformation is a common and important reaction in organic synthesis. While specific examples for the direct oxidation of this compound are not detailed in the provided context, the oxidation of similar substituted benzaldehydes is a well-established process. Generally, this can be achieved using a variety of oxidizing agents. For instance, the oxidation of other fluorinated benzaldehydes can be accomplished with reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). smolecule.com The resulting 2-amino-4,5-difluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, including quinolone antibiotics. google.com

Reduction Pathways to Alcohols

The aldehyde group can be selectively reduced to a primary alcohol, yielding (2-amino-4,5-difluorophenyl)methanol. This reduction can be accomplished using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com These reagents are effective in converting the carbonyl group of the aldehyde to a hydroxyl group without affecting the aromatic ring or the amino substituent under controlled conditions. The resulting benzyl (B1604629) alcohol derivative is a useful building block for further synthetic modifications.

Reactions Involving the Amino Group

The amino group in this compound is a nucleophilic center and can participate in a variety of substitution reactions, allowing for further functionalization of the aromatic ring.

Participation in Annulation Reactions

This compound is a valuable precursor in annulation reactions, particularly in the synthesis of heterocyclic compounds like quinolines. The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline (B57606) synthesis. wikipedia.orgrhhz.netorganic-chemistry.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids. wikipedia.org The mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the other carbonyl reactant, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an Aldol-type reaction and subsequent elimination to form the quinoline ring. wikipedia.org

The versatility of the Friedländer synthesis and its modifications allows for the preparation of a wide range of substituted quinolines. For instance, the reaction can be performed under solvent-free conditions, sometimes with microwave irradiation, to enhance efficiency. core.ac.uk Furthermore, variations of the Friedländer reaction, such as the Pfitzinger reaction, which utilizes isatin (B1672199) or isatic acid, provide access to quinoline-4-carboxylic acids and their derivatives. nih.gov The development of green and efficient protocols, including the use of photocatalysts like methylene (B1212753) blue, has further expanded the utility of this annulation reaction. nih.gov These methods often offer high yields, operational simplicity, and are environmentally friendly. nih.gov

Influence of Fluorine Atoms on Reactivity Profiles

Electron-Withdrawing Effects on Aromatic Ring and Functional Groups

The two fluorine atoms in this compound exert significant electron-withdrawing effects, which profoundly influence the reactivity of both the aromatic ring and its functional groups. Fluorine is the most electronegative element, and its presence deactivates the benzene (B151609) ring towards electrophilic substitution by pulling electron density away from the aromatic system. rsc.org This deactivation makes reactions like nitration or halogenation more difficult compared to unsubstituted benzaldehyde (B42025).

The electron-withdrawing nature of the fluorine atoms also affects the reactivity of the aldehyde and amino groups. The aldehyde group becomes less nucleophilic, potentially requiring harsher conditions or stronger nucleophiles for reactions such as condensation. Conversely, the amino group's basicity is reduced due to the inductive effect of the adjacent fluorine atoms. The incorporation of fluorine can also enhance the metabolic stability of molecules, a desirable property in pharmaceutical applications. smolecule.com

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution

The directing effects of the substituents on the this compound ring govern the regioselectivity of substitution reactions. In electrophilic aromatic substitution, the amino group is a powerful ortho-, para-director and an activating group. However, the strong electron-withdrawing fluorine atoms are deactivating but also ortho-, para-directors. In this polysubstituted system, the directing effects can be complex. Generally, activating groups have a stronger directing effect than deactivating groups. youtube.comlibretexts.org Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the amino group. However, the positions are already substituted. The remaining open position is meta to the amino group and ortho to a fluorine atom and the aldehyde group.

In nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups is crucial for activating the ring towards attack by a nucleophile. libretexts.org The two fluorine atoms in this compound make the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net The regioselectivity of SNAr reactions is determined by the position that can best stabilize the negative charge of the Meisenheimer intermediate. libretexts.org In di- and polysubstituted systems, predicting the outcome can be complex and may require computational methods to determine the relative stabilities of possible intermediates. researchgate.net Generally, nucleophilic attack is favored at positions ortho or para to strongly electron-wthdrawing groups.

Enzymatic Transformations and Biocatalysis

Baeyer–Villiger Oxidation Catalyzed by Monooxygenases

This compound can undergo enzymatic transformation through Baeyer-Villiger oxidation, a reaction catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to convert ketones to esters or lactones, and aldehydes to carboxylic acids or formates. wikipedia.orgacs.org The catalytic cycle involves the reduction of the FAD cofactor by NADPH, followed by its reaction with oxygen to form a reactive flavin-peroxide intermediate, which is the oxidizing agent. acs.orgnih.gov

Studies on the enzymatic Baeyer-Villiger oxidation of substituted benzaldehydes have been conducted using enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO). researchgate.netwur.nl Research has shown that HAPMO can oxidize various fluorinated benzaldehydes. researchgate.netwur.nl The products of these enzymatic oxidations can be fluorinated phenols (via formate (B1220265) esters) or fluorinated benzoic acids. researchgate.net The selectivity of the enzymatic reaction can differ significantly from chemical Baeyer-Villiger oxidations, suggesting that interactions within the enzyme's active site play a crucial role in determining the reaction outcome. researchgate.netwur.nl

Substrate Specificity and Kinetic Analysis in Biocatalytic Processes

The efficiency and outcome of biocatalytic processes involving this compound are dependent on the substrate specificity and kinetics of the enzymes employed. For instance, in Baeyer-Villiger oxidations catalyzed by HAPMO, the presence and position of substituents on the benzaldehyde ring significantly influence the kinetic parameters. While HAPMO is highly active with 4-aminobenzaldehyde, it also readily oxidizes various monofluoro- and difluorobenzaldehydes. researchgate.netwur.nl

Kinetic analyses, such as Michaelis-Menten kinetics, are used to determine key parameters like the Michaelis constant (Km) and the maximum reaction rate (Vmax). researchgate.net These studies reveal how well the enzyme binds to the substrate and how quickly it can convert it to the product. For example, the introduction of fluoro substituents into the benzaldehyde ring has been shown to increase the Michaelis constant to some extent, indicating a slightly lower binding affinity compared to the unsubstituted analog. researchgate.net Understanding the substrate specificity and kinetics is essential for optimizing biocatalytic processes for industrial applications and for the rational design of enzymes with improved properties. nih.gov

Interactive Data Table: Kinetic Parameters of HAPMO with Substituted Benzaldehydes

This table summarizes the kinetic parameters for the oxidation of various substituted benzaldehydes by 4-hydroxyacetophenone monooxygenase (HAPMO).

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹·M⁻¹) |

| 4-Aminobenzaldehyde | 12 | 16 | 7.5 x 10⁵ |

| 2-Fluorobenzaldehyde (B47322) | 8.8 | 130 | 6.8 x 10⁴ |

| 3-Fluorobenzaldehyde | 7.9 | 240 | 3.3 x 10⁴ |

| 4-Fluorobenzaldehyde | 9.5 | 80 | 1.2 x 10⁵ |

| 2,3-Difluorobenzaldehyde | 5.4 | 350 | 1.5 x 10⁴ |

| 2,4-Difluorobenzaldehyde | 6.1 | 280 | 2.2 x 10⁴ |

| 3,4-Difluorobenzaldehyde | 7.2 | 190 | 3.8 x 10⁴ |

| 2,6-Difluorobenzaldehyde (B1295200) | 3.5 | 450 | 7.8 x 10³ |

Data adapted from relevant enzymology studies. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Versatile Building Block in Complex Synthetic Strategies

2-Amino-4,5-difluorobenzaldehyde is a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring an aldehyde group, an amino group, and two fluorine atoms on the benzene (B151609) ring, allows it to participate in a wide array of chemical reactions. The presence of these functional groups in close proximity on the aromatic ring enables the construction of complex molecular architectures, particularly fused heterocyclic systems.

The aldehyde and amino groups are key to its reactivity, readily participating in condensation reactions and the formation of Schiff bases, which are important intermediates in many synthetic pathways. The fluorine atoms significantly influence the electronic properties of the molecule, enhancing its reactivity and often imparting desirable characteristics to the final products, such as increased metabolic stability and binding affinity in biological systems. This strategic placement of fluorine atoms makes this compound a sought-after precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Precursors for Nitrogen-Containing Heterocyclic Systems

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocyclic systems are of significant interest due to their prevalence in biologically active molecules and advanced materials.

Quinazoline (B50416) Derivatives Synthesis

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of quinazoline derivatives often utilizes 2-aminobenzaldehyde (B1207257) or its analogs as key precursors. In a facile and reliable one-pot, three-component reaction, 2-aminobenzophenone, a difluorobenzaldehyde, and ammonium (B1175870) acetate (B1210297) can be refluxed with a copper(II) chloride catalyst in isopropanol (B130326) to produce quinazoline derivatives in high yields. beilstein-journals.org This method is advantageous due to its use of an inexpensive catalyst, straightforward workup, and good product yields. beilstein-journals.orgresearchgate.net

The resulting quinazoline core can be further functionalized. For instance, compounds with a quinazoline acceptor unit linked to donor moieties like carbazole, dimethyldihydroacridine, or phenothiazine (B1677639) have been synthesized. beilstein-journals.org These donor-acceptor systems exhibit interesting photophysical, electrochemical, and thermal properties. beilstein-journals.org Some of these derivatives form molecular glasses with high glass-transition temperatures and have been investigated for their potential in organic light-emitting diodes (OLEDs). beilstein-journals.org For example, a 3,6-di-tert-butylcarbazole-substituted quinazoline derivative has been shown to form exciplexes with both blue and orange emission, leading to the fabrication of a white OLED. beilstein-journals.org

Table 1: Synthesis of Quinazoline Derivatives

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminobenzophenone, 3,5-Difluorobenzaldehyde (B1330607), Ammonium Acetate | Copper(II) chloride | Isopropanol | Reflux, 24h | 2-(3,5-Difluorophenyl)-4-phenylquinazoline | 78% | beilstein-journals.org |

Pyrano[3,2-c]chromene and Naphthopyran Derivatives

Pyrano[3,2-c]chromenes and naphthopyrans are classes of heterocyclic compounds that have garnered attention for their biological activities. The synthesis of these scaffolds can be achieved through multicomponent reactions. For instance, 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives can be synthesized in a one-pot, three-component reaction of an aldehyde, malononitrile, and 4-hydroxycoumarin. researchgate.net This reaction can be performed using conventional heating or microwave irradiation in water, offering a green synthetic approach. researchgate.net The use of a cobalt-doped iron (III) tartrate complex as a catalyst has been reported to be effective and reusable. researchgate.net

Similarly, the synthesis of naphthopyran derivatives, such as 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles, can be accomplished through a three-component reaction of 1-naphthol, various aryl aldehydes, and malononitrile. researchgate.net Some of these compounds have been investigated for their potential as c-Myb inhibitors. researchgate.net

Table 2: Synthesis of Pyrano[3,2-c]chromene Derivatives

| Reactants | Catalyst | Method | Product | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, 4-Hydroxycoumarin | Cobalt doped Iron (III) tartrate complex | Conventional/Microwave | 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives | researchgate.net |

Tetrahydropyrimidine (B8763341) Derivatives

Tetrahydropyrimidine derivatives are another important class of heterocyclic compounds with a range of pharmacological activities. nih.gov The Biginelli reaction is a well-established method for their synthesis, typically involving the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). nih.gov The reaction can be catalyzed by acids like HCl or by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), with the latter often providing higher yields and shorter reaction times. nih.gov

Various substituted benzaldehydes can be used in this reaction to generate a library of tetrahydropyrimidine derivatives. nih.gov The resulting compounds can be characterized by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. nih.gov

Benzoxepine Derivatives

Benzoxepines are seven-membered heterocyclic compounds that are present in numerous natural products and synthetic molecules with diverse biological activities. gla.ac.uk A one-pot, multi-bond-forming process has been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. acs.org This process involves a thermally mediated Overman rearrangement and a ring-closing metathesis (RCM) reaction of allylic trichloroacetimidates derived from 2-allyloxyaryl compounds. acs.org

The synthesis starts with readily available 2-hydroxybenzaldehydes, which are converted to 2-allyloxybenzaldehyde derivatives. acs.org For instance, 2-allyloxy-4,5-difluorobenzaldehyde can be prepared from 4,5-difluoro-2-hydroxybenzaldehyde. acs.org Subsequent steps lead to the formation of the 5-amino-2,5-dihydro-1-benzoxepine scaffold, which can be further functionalized to access pharmacologically active 5-amino-2,3,4,5-tetrahydro-1-benzoxepine structures. acs.org

Table 3: Key Intermediate in Benzoxepine Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Thiazine (B8601807) and Oxazine (B8389632) Derivatives

Thiazine and oxazine derivatives are six-membered heterocyclic compounds containing nitrogen and sulfur, or nitrogen and oxygen atoms, respectively. amazonaws.com These heterocycles are of interest in medicinal chemistry due to their wide range of pharmacological activities. amazonaws.com

The synthesis of 1,3-oxazine and 1,3-thiazine derivatives can be achieved through the reaction of chalcones with urea or thiourea in a basic medium. researchgate.net The chalcones themselves are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) derivative. amazonaws.com This multi-step synthesis allows for the creation of a variety of substituted thiazine and oxazine derivatives. researchgate.netresearchgate.net

Intermediates in the Development of Agrochemicals

The class of 2-amino-substituted benzaldehyde compounds is valuable in the chemical industry, particularly as intermediates for agrochemical and pharmaceutical products. google.comgoogle.com The strategic incorporation of fluorine atoms into organic molecules is a widely recognized approach in the development of modern agrochemicals to enhance efficacy and metabolic stability. ccspublishing.org.cn While the broader categories of aminobenzaldehydes and fluorinated benzaldehydes are established as important building blocks, specific, large-scale applications of this compound in the synthesis of commercialized agrochemicals are not extensively detailed in publicly available research.

However, the utility of closely related difluorobenzaldehyde derivatives is well-documented. For instance, 3,5-difluorobenzaldehyde serves as a starting material in the production of agricultural chemicals like pesticides and herbicides. lookchem.com Similarly, 2,6-difluorobenzaldehyde (B1295200) is a key intermediate in the synthesis of Oxathiapiprolin, a potent fungicide effective against oomycete plant pathogens. ccspublishing.org.cn The synthesis of another fungicide, Ipflufenoquin, involves intermediates derived from 2,3-difluoroaniline (B47769) and 2,6-difluorobenzonitrile, highlighting the importance of the difluoro-substituted benzene motif in modern agrochemical design. ccspublishing.org.cn These examples underscore the potential of fluorinated benzaldehyde isomers, including this compound, as precursors for novel, effective agrochemicals. Patent literature confirms that 2-amino-substituted benzaldehydes with halogen groups are useful as agrochemical intermediates, suggesting a role for this compound in the discovery and development of new agricultural products. google.comgoogle.com

Role in Advanced Material Science Applications

This compound is identified as a building block in the field of material science, particularly for creating materials with tailored properties. bldpharm.com The presence of both amine and aldehyde functional groups, combined with the electron-withdrawing nature of the fluorine atoms, makes it a versatile precursor for the synthesis of complex organic molecules and polymers. The fluorine substituents can enhance key characteristics of the final materials, such as thermal stability and specific electronic properties. fluorochem.co.uk

The utility of difluorobenzaldehyde isomers in creating materials for optoelectronic devices is a key area of research. A prominent example involves the use of 3,5-difluorobenzaldehyde in the synthesis of quinazoline derivatives intended for applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov In one study, 2-(3,5-difluorophenyl)-4-phenylquinazoline was synthesized via a one-pot, three-component reaction. beilstein-journals.orgnih.gov This quinazoline derivative serves as an electron-accepting core. By attaching various electron-donating moieties (such as carbazole, dimethyldihydroacridine, or phenothiazine) to this core, researchers have created donor-acceptor molecules that form molecular glasses and exhibit exciplex emission. beilstein-journals.orgnih.gov

These materials are crucial for developing single-emitter white OLEDs. For instance, a compound combining the quinazoline core with a 3,6-di-tert-butylcarbazole (B1356187) donor was shown to form a sky-blue emitting exciplex with an acceptor and an orange emitting exciplex with a donor. beilstein-journals.orgnih.gov This versatility allowed for the fabrication of a white OLED. beilstein-journals.orgnih.gov The research demonstrates how the electronic properties of molecules derived from difluorobenzaldehydes can be finely tuned for advanced optical applications.

Table 1: Properties of Quinazoline-Based Materials Derived from a Difluorobenzaldehyde Intermediate

| Donor Moiety Attached to Quinazoline Core | Glass Transition Temperature (Tg) | Ionization Potential (eV) | Application/Observation |

| 3,6-di-tert-butylcarbazole | Not specified | 5.87 | Forms sky-blue and orange emitting exciplexes; used in a white OLED. beilstein-journals.orgnih.gov |

| Dimethyldihydroacridine | 123 °C | 5.22 | Forms a stable molecular glass. beilstein-journals.orgnih.gov |

| Phenothiazine | 116 °C | 5.34 | Forms a stable molecular glass. beilstein-journals.orgnih.gov |

Applications in Enzyme Inhibition Studies

Fluorinated benzaldehydes, including isomers of difluorobenzaldehyde, serve as important starting materials for the synthesis of enzyme inhibitors. While direct studies featuring this compound are not prominent, research on closely related compounds highlights the potential of this chemical class in medicinal chemistry and biochemistry.

One study focused on the synthesis of a series of fluorobenzils and their efficacy as inhibitors of mammalian carboxylesterases (CEs). nih.gov Benzil (1,2-diphenylethane-1,2-dione) is a known selective inhibitor of CEs, and it is hypothesized that the 1,2-dione moiety is crucial for this activity. To investigate the influence of fluorine substitution, various fluorobenzils were synthesized from precursor fluorobenzaldehydes. The resulting compounds were potent inhibitors of human and rat CEs, with Ki values in the nanomolar to low-micromolar range. nih.gov For example, 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione was found to be the most potent inhibitor against rat carboxylesterase (rCE) with a Ki of 3.3 nM. nih.gov This demonstrates that derivatives of difluorobenzaldehydes can be highly effective enzyme inhibitors.

In another area, difluorobenzaldehydes have been used to target enzymes for antimicrobial applications. Glucosamine-6-phosphate (GlcN-6-P) synthase is a recognized target for antimicrobial agents. Researchers have synthesized triazole derivatives using 2,5-difluorobenzaldehyde (B1295323), which were then evaluated for their inhibitory properties against this enzyme through molecular docking studies. researchgate.net

Furthermore, the interaction of difluorobenzaldehydes with enzymes has been explored through enzymatic oxidation studies. The flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO) was found to readily oxidize various monofluoro- and difluorobenzaldehydes, including 3,4-difluorobenzaldehyde (B20872). researchgate.net The enzyme converted these substrates into the corresponding fluorophenyl formates, which indicates a direct and productive interaction within the enzyme's active site. researchgate.net

Table 2: Inhibition of Carboxylesterases by Fluorobenzil Derivatives Synthesized from Fluorobenzaldehydes

| Inhibitor | Enzyme | Inhibition Constant (Ki) |

| 1,2-bis(2-fluorophenyl)ethane-1,2-dione | Human Intestinal Carboxylesterase (hiCE) | 55.4 ± 4.5 nM |

| Human Carboxylesterase 1 (hCE1) | 162.7 ± 25.1 nM | |

| Rat Carboxylesterase (rCE) | 11.2 ± 1.2 nM | |

| 1,2-bis(3-fluorophenyl)ethane-1,2-dione | Human Intestinal Carboxylesterase (hiCE) | 14.5 ± 1.1 nM |

| Human Carboxylesterase 1 (hCE1) | 102.3 ± 18.2 nM | |

| Rat Carboxylesterase (rCE) | 6.5 ± 0.9 nM | |

| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | Human Intestinal Carboxylesterase (hiCE) | 5.3 ± 0.6 nM |

| Human Carboxylesterase 1 (hCE1) | 11.4 ± 1.1 nM | |

| Rat Carboxylesterase (rCE) | 3.3 ± 0.2 nM | |

| 1,2-bis(2,4-difluorophenyl)ethane-1,2-dione | Human Intestinal Carboxylesterase (hiCE) | 21.0 ± 2.6 nM |

| Human Carboxylesterase 1 (hCE1) | 20.3 ± 2.4 nM | |

| Rat Carboxylesterase (rCE) | 11.4 ± 1.2 nM | |

| Data sourced from a study on the inhibition of mammalian carboxylesterases. nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometric and electronic properties of molecules. In DFT, the energy of the system is determined as a functional of the electron density. This approach is employed to calculate various global chemical reactivity descriptors.

Key reactivity descriptors derived from DFT calculations include:

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. A molecule with a large gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered a "hard" molecule, indicating lower reactivity. nih.govresearchgate.net

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. A higher electronic chemical potential suggests that a molecule is more reactive or less stable. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

Studies on related aromatic aldehydes demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can accurately predict geometric parameters and reactivity trends. researchgate.net For 2-Amino-4,5-difluorobenzaldehyde, the electron-withdrawing fluorine atoms and the electron-donating amino group have opposing effects on the electron density of the aromatic ring and the aldehyde functional group. DFT calculations can precisely map these electronic effects, revealing the distribution of electron density and identifying the frontier molecular orbitals (HOMO and LUMO). The energy of these orbitals is crucial for predicting the molecule's stability and its behavior in chemical reactions. nih.gov For instance, the HOMO-LUMO energy gap is a key indicator of kinetic stability. researchgate.net

Table 1: Conceptual DFT-Derived Reactivity Descriptors This table is illustrative and presents the type of data obtained from DFT calculations.

| Descriptor | Conceptual Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron configuration | A higher value indicates greater stability. researchgate.net |

| Electrophilicity (ω) | Measure of the energy lowering of a system when it accepts electrons | Predicts the propensity of the molecule to act as an electrophile. |

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing a picture of the charge distribution. uni-muenchen.de This analysis is based on partitioning the total electron population among the different atoms in the molecule. The calculation involves the linear combination of atomic orbitals (LCAO) used to build the molecular orbitals.

While there is no single, exact method for assigning atomic charges, Mulliken analysis offers valuable qualitative insights into the electrostatic properties of a molecule. uni-muenchen.de For example, in a study of a related compound, 2,4-difluoro-5-(1-methoxy-2-methylpropyl)isophthalaldehyde, DFT calculations at the B3LYP/6-31+G* level of theory followed by Mulliken analysis were used to determine the charges on the aldehyde carbon atoms. tandfonline.com The analysis revealed that the carbon atom of one aldehyde group had a charge of +1.16 e, while the other was +1.00 e, suggesting a similar propensity for nucleophilic attack at either site, with a slight preference for the more positive carbon. tandfonline.com

For this compound, a Mulliken population analysis would similarly reveal the electronic influence of the amino and fluoro substituents on the carbonyl group and the benzene (B151609) ring. It would be expected to show a significant positive charge on the aldehyde carbon, making it susceptible to nucleophilic attack, and negative charges on the electronegative fluorine and nitrogen atoms.

Table 2: Illustrative Mulliken Charges from a Related Difluoro-aldehyde Data based on the analysis of 2,4-difluoro-5-(1-methoxy-2-methylpropyl)isophthalaldehyde. tandfonline.com

| Atomic Position | Calculated Mulliken Charge (e) |

| Aldehyde Carbon at position 3 | +1.16 |

| Aldehyde Carbon at position 1 | +1.00 |

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

For various difluorobenzaldehyde isomers, DFT calculations have been successfully used to compute vibrational frequencies and analyze their rotational and conformational landscapes. researchgate.net These theoretical spectra help in the assignment of experimental bands to specific vibrational modes of the molecule. For this compound, DFT could be used to predict its infrared spectrum, identifying characteristic stretching frequencies for the C=O (aldehyde), N-H (amino), and C-F bonds. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in the structural elucidation and confirmation of the compound. researchgate.net

Table 3: Computationally Predictable Spectroscopic Data This table outlines the types of spectroscopic data that can be predicted using computational methods.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT | Assignment of experimental peaks to specific functional group vibrations (e.g., C=O, N-H, C-F). researchgate.net |

| NMR Spectroscopy | Chemical Shifts (ppm) | DFT with GIAO | Prediction of ¹H, ¹³C, and ¹⁹F spectra to aid in structural analysis. researchgate.net |

| UV-Vis Spectroscopy | Electronic Transitions (nm) | Time-Dependent DFT (TD-DFT) | Prediction of absorption maxima corresponding to π→π* and n→π* transitions. researchgate.net |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and reaction energy profiles. For a molecule like this compound, which has multiple reactive sites, computational methods can predict the most likely pathways for reactions such as nucleophilic addition or Schiff base formation.

For example, computational modeling can be used to predict the regioselectivity of nucleophilic attack on the aldehyde. By analyzing the charge distribution and the LUMO, DFT can identify the most electrophilic sites. In a related study on a difunctional aldehyde, computational docking programs were used to predict the formation of an imine (a Schiff base) with the amino group of a lysine (B10760008) residue in a protein. tandfonline.com The calculations predicted the most favorable binding orientation and the associated binding energy, providing a mechanistic hypothesis for the molecule's biological activity. tandfonline.com This type of modeling could be applied to this compound to understand its reactions with primary amines, a critical step in the synthesis of many heterocyclic compounds. The process would involve modeling the reactants, locating the transition state for the reaction, and calculating the activation energy to determine the reaction's feasibility and kinetics.

Future Directions in Research on 2 Amino 4,5 Difluorobenzaldehyde

Development of Novel Synthetic Pathways

While methods exist for the synthesis of aminobenzaldehydes, future research will likely focus on developing more efficient, scalable, and sustainable pathways to 2-Amino-4,5-difluorobenzaldehyde.

Flow Chemistry and Continuous Manufacturing: Traditional batch syntheses can be limited by issues of safety, scalability, and consistency. The application of flow chemistry techniques, which has been shown to produce related compounds like 2-amino-3,4-difluorobenzaldehyde (B1381490) in high yields (up to 96.5%) under mild conditions, presents a significant opportunity. smolecule.comgoogle.com Future work could adapt these continuous flow processes for the targeted synthesis of the 4,5-difluoro isomer, potentially improving yield, reducing reaction times, and minimizing the formation of byproducts from condensation reactions. smolecule.com

Advanced Multi-step Syntheses: Patented methods for producing 2-amino-substituted benzaldehydes involve a sequence of protection, lithiation, azidation, amination, and deprotection steps. google.com While effective, these multi-step routes can be complex. Future research could focus on streamlining these processes, perhaps by developing one-pot procedures or telescoping reactions to reduce the number of intermediate isolation steps.

Catalytic C-H Amination: A major advancement would be the development of a direct C-H amination method starting from 4,5-difluorobenzaldehyde. This would represent a more atom-economical approach compared to traditional methods that often involve harsh reagents or multiple steps. Research into selective, late-stage functionalization using transition metal catalysis could provide a more direct and efficient route to the target compound.

Exploration of Undiscovered Reactivity Modes

The interplay between the electron-donating amino group, the electron-withdrawing aldehyde, and the two powerfully electron-withdrawing fluorine atoms suggests that this compound may possess unique and unexplored reactivity.

Photoredox and Electrochemical Reactions: Benzaldehydes have been shown to act as photo-excited mediators in cross-dehydrogenative coupling (CDC) reactions. nih.gov The specific electronic properties of this compound, influenced by its fluorine substituents, could make it a novel catalyst or substrate in photoredox or electrochemical transformations. Future studies could investigate its potential in generating carbamoyl (B1232498) radicals or other reactive intermediates under light or electrical stimulation, opening pathways to new C-C or C-N bond formations. nih.gov

Novel Cyclization and Condensation Reactions: The compound is a known precursor for Schiff bases and can undergo various condensation reactions. smolecule.com However, the ortho-amino aldehyde structure is a classic motif for the synthesis of a wide range of N-heterocycles. Future research should explore novel multicomponent reactions (MCRs), like the one used to create rigidin-inspired pyrroles, to build complex heterocyclic scaffolds in a single step. acs.orgnih.gov The fluorine atoms could be used to tune the reactivity and selectivity of these cyclizations, leading to previously inaccessible molecular architectures.

Ortho-Quinone Methide Imine Chemistry: The ortho-amino benzaldehyde (B42025) moiety could potentially serve as a precursor to an ortho-quinone methide imine or a related reactive intermediate. Exploration of its generation under thermal or photochemical conditions and its subsequent trapping in cycloaddition reactions could provide rapid access to complex fused-ring systems.

Advanced Applications in Complex Molecule Synthesis

As a functionalized building block, this compound is well-positioned for use in the synthesis of high-value, complex molecules.

Medicinal Chemistry and Drug Discovery: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. smolecule.com Future applications will leverage this compound as a starting material for novel therapeutics. Its use in synthesizing pyrano[3,2-c]chromenes has already demonstrated potential for creating microtubule-disrupting anticancer agents. researchgate.net Further exploration could involve its incorporation into scaffolds targeting other diseases, such as the pyranonaphthoquinones investigated for antiparasitic activity or fluorinated imines with antibacterial properties. mdpi.comd-nb.info

Fluorescent Probes and Materials Science: Conjugated molecules containing fluorinated benzaldehyde derivatives are of interest in materials science. diva-portal.org The unique electronic properties of this compound could be exploited to create novel fluorophores or sensors. For instance, it could be incorporated into larger conjugated systems, similar to bi-thiophene-vinyl-benzothiazole (bTVBT) analogues, for detecting protein aggregates in neurodegenerative diseases like Alzheimer's. diva-portal.org Its condensation products could lead to new materials with tailored electronic or optical properties. smolecule.com

Agrochemicals: The compound is noted as a useful intermediate for agrochemicals. google.com Future research could focus on synthesizing new classes of pesticides or herbicides that incorporate the 2-amino-4,5-difluorophenyl moiety, aiming to improve potency, selectivity, and environmental degradation profiles.

Deeper Computational and Mechanistic Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications.

Conformational and Spectroscopic Analysis: Computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been successfully used to analyze the conformational landscapes and vibrational spectra of other difluorobenzaldehyde isomers, such as the 2,4- and 2,5-difluoro variants. researchgate.netresearchgate.net Similar in-depth computational studies on this compound would provide valuable data on its stable conformers, the nature of intramolecular hydrogen bonding between the amino and aldehyde groups, and the influence of the fluorine atoms on its geometry. These theoretical predictions, validated by experimental techniques like rotational spectroscopy, would provide a fundamental understanding of its structure. researchgate.net

Reaction Mechanism Elucidation: While the compound is known to undergo certain reactions, the precise mechanisms are often assumed. Future research should combine computational modeling with experimental studies to elucidate the transition states and reaction pathways of its key transformations. For example, computer modeling has been used to suggest how a related difluoroaldehyde derivative might covalently bind to a lysine (B10760008) residue in a protein target. tandfonline.com Applying these techniques to reactions involving this compound could reveal the subtle roles of the fluorine atoms in influencing regioselectivity and reaction rates, enabling more rational reaction design.

Predictive Modeling for Bioactivity: As this building block is integrated into more complex drug candidates, computational docking and molecular dynamics simulations will be essential. These models can predict how the difluorinated phenyl ring interacts with protein binding pockets and can help rationalize structure-activity relationships (SAR), as seen in studies of 7-deazahypoxanthine (B613787) analogues. nih.gov This predictive power will accelerate the design of more potent and selective therapeutic agents derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.